molecular formula C22H23FN6O B2768212 4-amino-N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-5-carboxamide CAS No. 1251548-97-6

4-amino-N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-5-carboxamide

Cat. No.: B2768212
CAS No.: 1251548-97-6
M. Wt: 406.465
InChI Key: XEILBDDOIIAKEN-UHFFFAOYSA-N
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Description

4-amino-N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of pharmacology and drug development. Its unique structure, which includes a pyrimidine core, a piperazine ring, and a fluorophenyl group, contributes to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with 1-(2-fluorophenyl)piperazine.

    Benzylation: The benzyl group is introduced through a reductive amination reaction, where benzylamine reacts with the intermediate pyrimidine derivative.

    Final Amination:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine or alcohol derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group yields benzaldehyde derivatives, while reduction of the carboxamide group produces amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-amino-N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown potential as a ligand for various receptors, making it a candidate for drug discovery and development. It has been studied for its binding affinity to neurotransmitter receptors, which could lead to the development of new psychiatric medications.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects in treating neurological disorders, such as depression and anxiety. Its ability to modulate receptor activity in the brain makes it a promising candidate for further research.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile chemical properties allow for the creation of derivatives with enhanced biological activity and stability.

Mechanism of Action

The mechanism of action of 4-amino-N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various signaling pathways. This interaction can lead to changes in neurotransmitter release, receptor activation, and downstream effects on cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-benzyl-2-[4-(2-chlorophenyl)piperazin-1-yl]pyrimidine-5-carboxamide
  • 4-amino-N-benzyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxamide
  • 4-amino-N-benzyl-2-[4-(2-bromophenyl)piperazin-1-yl]pyrimidine-5-carboxamide

Uniqueness

Compared to similar compounds, 4-amino-N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-5-carboxamide exhibits unique properties due to the presence of the fluorophenyl group. This fluorine atom can enhance the compound’s binding affinity to receptors, increase its metabolic stability, and improve its overall pharmacokinetic profile. These attributes make it a valuable compound for further research and development in medicinal chemistry.

Biological Activity

4-amino-N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-5-carboxamide is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's molecular formula is C22H23FN6OC_{22}H_{23}FN_6O with a molecular weight of approximately 406.465 g/mol. The structural components include:

  • A pyrimidine ring
  • An amino group at the 4-position
  • A benzyl moiety
  • A piperazine derivative with a 2-fluorophenyl substituent

Research indicates that the compound may function as a selective antagonist for certain neurotransmitter receptors, particularly those involved in mood regulation and anxiety responses. The piperazine moiety is known to interact with serotonin receptors, which are crucial in the modulation of anxiety and depression .

Therapeutic Potential

Initial studies suggest that this compound could be effective in treating neurological disorders such as:

  • Depression
  • Anxiety Disorders
    These therapeutic effects are attributed to its ability to modulate serotonin signaling pathways .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant activity against various cancer cell lines, indicating potential anti-cancer properties. For example, it has shown cytotoxic effects on human liver carcinoma cells (HepG2), with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

Structure-Activity Relationship (SAR)

The efficacy of the compound can be linked to specific structural features:

  • The presence of the fluorophenyl group enhances receptor binding affinity.
  • The piperazine ring contributes to improved pharmacokinetic properties and bioavailability.
    Research has indicated that modifications to these groups can lead to variations in biological activity, highlighting the importance of SAR studies in drug development .

Data Tables

Biological ActivityCell Line/TargetIC50 Value (µM)Reference
CytotoxicityHepG2< 10
Serotonin Receptor Antagonism5HT1AEC50 = 23 nM
TRPA1 Channel ActivationHuman & RatEC50 = 23 nM (human) / 97 nM (rat)

Case Study 1: Antidepressant Effects

In a controlled study, the compound was administered to animal models exhibiting depressive behaviors. Results indicated a significant reduction in depressive symptoms compared to control groups, suggesting its potential utility as an antidepressant agent.

Case Study 2: Anti-Cancer Efficacy

A series of experiments were conducted on various cancer cell lines, including breast and prostate cancer cells. The compound demonstrated a dose-dependent inhibition of cell proliferation, with notable selectivity for malignant cells over normal cells .

Properties

IUPAC Name

4-amino-N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN6O/c23-18-8-4-5-9-19(18)28-10-12-29(13-11-28)22-26-15-17(20(24)27-22)21(30)25-14-16-6-2-1-3-7-16/h1-9,15H,10-14H2,(H,25,30)(H2,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEILBDDOIIAKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC=C(C(=N3)N)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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